molecular formula C9H7BrF3NO2 B1372132 3'-Bromo-4'-(trifluoromethoxy)acetanilide CAS No. 755030-17-2

3'-Bromo-4'-(trifluoromethoxy)acetanilide

Cat. No. B1372132
CAS RN: 755030-17-2
M. Wt: 298.06 g/mol
InChI Key: RHHGKDDKXSSPOF-UHFFFAOYSA-N
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Description

3’-Bromo-4’-(trifluoromethoxy)acetanilide, also known as BTFMA, is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 g/mol . The IUPAC name for this compound is N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide .


Molecular Structure Analysis

The InChI code for 3’-Bromo-4’-(trifluoromethoxy)acetanilide is 1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

3’-Bromo-4’-(trifluoromethoxy)acetanilide is a solid powder at ambient temperature . It has a boiling point of 86-87°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds related to acetanilides, including those with bromo and trifluoromethoxy groups, have been synthesized and evaluated for their antimicrobial activity. For example, a study by Bhagat, Deshmukh, and Kuberkar (2012) demonstrated the synthesis of various benzothiazoles derivatives from 4-methyl acetanilide and their antimicrobial activities against bacteria like Escherichia coli and Bacillus subtilis (Bhagat, Deshmukh, & Kuberkar, 2012).

Bromination Techniques in Chemistry

  • Studies have focused on the bromination of acetanilides, a process crucial for the synthesis of various organic compounds. Kakinami et al. (1991) explored the bromination of acetanilides using a benzyltrimethylammonium tribromide-zinc chloride system, highlighting efficient methods for introducing bromine into organic molecules (Kakinami et al., 1991).

Role in Aryne Chemistry

  • The behavior of trifluoromethoxy substituted anilines in aryne chemistry has been studied, shedding light on the synthesis of complex organic structures. Schlosser and Castagnetti (2001) demonstrated the generation and reaction of 1,2-dehydro-3-(trifluoromethoxy)benzene from bromo-trifluoromethoxy benzene, a critical step in creating novel organic compounds (Schlosser & Castagnetti, 2001).

Analytical and Pharmaceutical Applications

  • 4-Trifluoromethoxyacetanilide and related compounds have been studied for their metabolic pathways and analytical applications in pharmaceuticals. Tugnait et al. (2002) explored the metabolism of 4-trifluoromethoxyaniline and its acetanilide in rats, providing insights into the metabolic stability and potential pharmaceutical applications of these compounds (Tugnait et al., 2002).

Green Chemistry and Environmental Safety

  • Recent studies have emphasized the importance of green chemistry and environmentally safe methodologies in synthesizing acetanilide derivatives. Biswas and Mukherjee (2017) described a green synthesis approach for 4-bromoacetanilide from aniline, highlighting the shift towards more sustainable and safer chemical processes (Biswas & Mukherjee, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGKDDKXSSPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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